molecular formula C6H6ClNO2 B8477940 3-Chloro-1-(2-oxazolyl)-1-propanone

3-Chloro-1-(2-oxazolyl)-1-propanone

Cat. No.: B8477940
M. Wt: 159.57 g/mol
InChI Key: OITGZMUXIHAGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(2-oxazolyl)-1-propanone is a useful research compound. Its molecular formula is C6H6ClNO2 and its molecular weight is 159.57 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

3-chloro-1-(1,3-oxazol-2-yl)propan-1-one

InChI

InChI=1S/C6H6ClNO2/c7-2-1-5(9)6-8-3-4-10-6/h3-4H,1-2H2

InChI Key

OITGZMUXIHAGKB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)C(=O)CCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of oxazole (2.93 g, 42.5 mmol) in tetrahydrofuran (150 ml) at −70° C. under a nitrogen atmosphere was added n-butyllithium (2.5 M solution in hexanes, 17 ml) dropwise and the solution stirred for 20 minutes. Zinc chloride (1 M solution in diethyl ether, 84.9 ml) was added and the solution warmed to 0° C. over 45 minutes. Solid cuprous iodide (8.09 g, 42.5 mmol) was added and after 10 minutes, 3-chloropropionyl chloride (8.38 ml, 87.8 mmol) was added. After 1 h, ethyl acetate and aqueous ammonium chloride solution were added. The organic layer was separated and washed sequentially with aqueous ammonium chloride solution, water and brine. The solution was dried (sodium sulphate) and evaporated to yield the crude product as a red oil (15.5 g). This material was used without further purification.
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2.93 g
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reactant
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17 mL
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reactant
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150 mL
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solvent
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[Compound]
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cuprous iodide
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8.09 g
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reactant
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8.38 mL
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reactant
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84.9 mL
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catalyst
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Synthesis routes and methods II

Procedure details

To a solution of oxazole (2.93 g, 42.5 mmol) in tetrahydrofuran (150 ml) at −70° C. under a nitrogen atmosphere was added n-butyllithium (17 ml of a 2.5M solution in hexanes) dropwise and the solution stirred for 20 minutes. Zinc chloride (84.9 ml of a 1M solution in diethyl ether) was added and the solution warmed to 0° C. over 45 minutes. Solid cuprous iodide (8.09 g, 42.5 mmol) was added and after 10 minutes, 3-chloropropionyl chloride (8.38 ml, 87.8 mmol) was added. After 1 h, ethyl acetate and aqueous ammonium chloride solution were added. The organic layer was separated and washed sequentially with aqueous ammonium chloride solution, water and brine. The solution was dried (sodium sulphate) and evaporated to yield 15.5 g of the crude product as a red oil. This mixture was used without further purification.
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